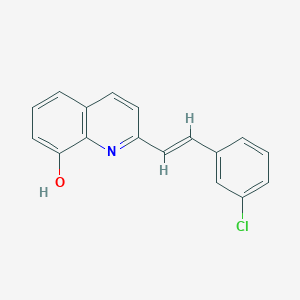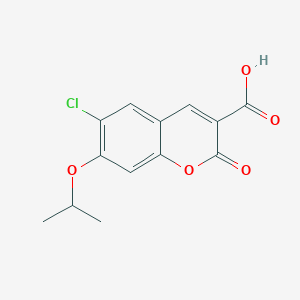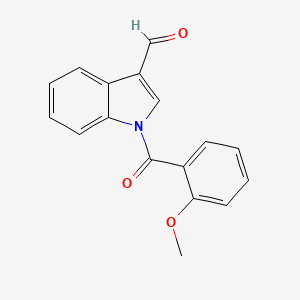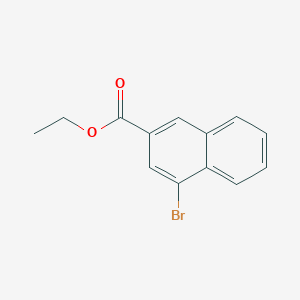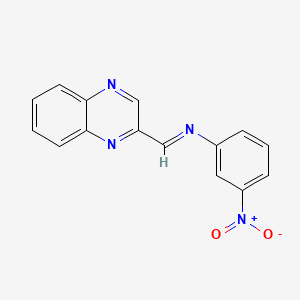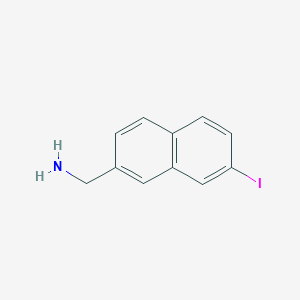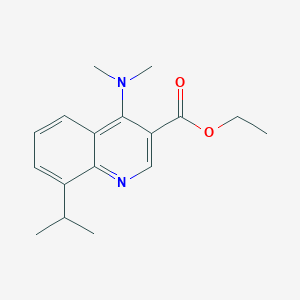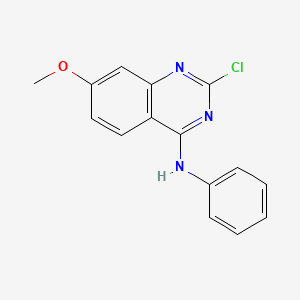![molecular formula C12H12BrNO2 B11843867 5-[(2-Bromoethoxy)methyl]quinolin-8-ol CAS No. 91844-22-3](/img/structure/B11843867.png)
5-[(2-Bromoethoxy)methyl]quinolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Bromoethoxy)methyl]quinolin-8-ol is a heterocyclic compound derived from 8-hydroxyquinoline. It is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a quinoline ring substituted with a bromoethoxy group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Bromoethoxy)methyl]quinolin-8-ol involves the reaction of 8-hydroxyquinoline with 2-bromoethanol in the presence of a base, such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product with good yield and solubility in common organic solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-[(2-Bromoethoxy)methyl]quinolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation Reactions: Oxidized quinoline derivatives with different oxidation states.
Reduction Reactions: Reduced quinoline derivatives with partially or fully reduced rings.
Aplicaciones Científicas De Investigación
5-[(2-Bromoethoxy)methyl]quinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 5-[(2-Bromoethoxy)methyl]quinolin-8-ol involves its ability to form chemical bonds with metal ions, thereby inhibiting metal corrosion. The compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. This process is facilitated by the presence of the bromoethoxy group, which enhances the compound’s affinity for metal surfaces .
Comparación Con Compuestos Similares
Similar Compounds
5-[(3-Bromopropoxy)methyl]quinolin-8-ol: Another derivative of 8-hydroxyquinoline with a similar structure but a different alkoxy group.
8-Hydroxyquinoline: The parent compound from which 5-[(2-Bromoethoxy)methyl]quinolin-8-ol is derived.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and enhances its efficacy as a corrosion inhibitor. The presence of the bromoethoxy group allows for versatile chemical modifications, making it a valuable compound for various applications .
Propiedades
Número CAS |
91844-22-3 |
|---|---|
Fórmula molecular |
C12H12BrNO2 |
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
5-(2-bromoethoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C12H12BrNO2/c13-5-7-16-8-9-3-4-11(15)12-10(9)2-1-6-14-12/h1-4,6,15H,5,7-8H2 |
Clave InChI |
BBHKFUWMMXHGDG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)O)COCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



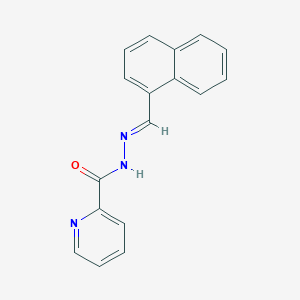
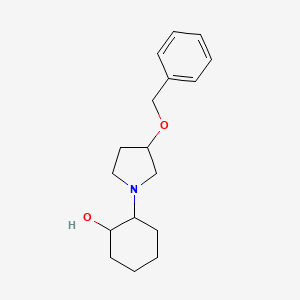
![4-Chloro-1-(3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11843818.png)
